1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide, often referred to as Compound X for brevity, is a synthetic organic molecule with a complex structure. Let’s break it down:
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Indazole Core: : The indazole moiety (1H-indazol-3-yl) forms the central scaffold. Indazoles are heterocyclic compounds containing a five-membered ring fused to a benzene ring. The bromine atom at position 6 adds reactivity and specificity.
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Pyrrolidine Ring: : The pyrrolidine ring (pyrrolidine-3-carboxamide) is attached to the indazole core. Pyrrolidines are five-membered nitrogen-containing rings and are commonly found in natural products and pharmaceuticals.
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Phenylethyl Side Chain: : The N-(2-phenylethyl) group extends from the pyrrolidine nitrogen. This aromatic side chain contributes to the compound’s properties.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for Compound X, but I’ll highlight a common one:
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Indazole Synthesis
- Start with 2-aminobenzylamine.
- React with 1,3-dibromo-5-methylbenzene to form the indazole core.
- Introduce the pyrrolidine ring via amide bond formation with 2-phenylethylamine.
- Protect functional groups as needed during the synthesis.
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Industrial Production
- Large-scale production typically involves multistep synthesis.
- Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Bromine can be oxidized to a bromonium ion, which can react with nucleophiles.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common reagents include bromine, reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major products:
- Reduction: 1-(6-bromo-1H-indazol-3-yl)-5-hydroxy-N-(2-phenylethyl)pyrrolidine-3-carboxamide.
- Substitution: Various derivatives with modified phenylethyl or indazole groups.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Investigated as potential drugs (e.g., anticancer, anti-inflammatory).
Chemical Biology: Used as a probe to study biological processes.
Industry: Precursor for other indazole-based compounds.
Mechanism of Action
Molecular Targets: Compound X likely interacts with specific receptors or enzymes.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Similar Compounds: Compare with related indazoles, pyrrolidines, and phenylethylamides.
Uniqueness: Highlight its distinct features (e.g., bromine substitution).
Properties
Molecular Formula |
C20H19BrN4O2 |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19BrN4O2/c21-15-6-7-16-17(11-15)23-24-19(16)25-12-14(10-18(25)26)20(27)22-9-8-13-4-2-1-3-5-13/h1-7,11,14H,8-10,12H2,(H,22,27)(H,23,24) |
InChI Key |
SZGLQQMYHKUTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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